The primary source of piscicolin-126 is the bacterial strains Carnobacterium maltaromaticum UAL26 and JG126. These strains are isolated from diverse environments, including fish and meat products, where they play a role in food safety by inhibiting pathogenic bacteria. The production of piscicolin-126 is influenced by environmental factors such as temperature and the presence of specific induction peptides.
Piscicolin-126 belongs to the class IIa bacteriocins, which are characterized by their small size, heat stability, and ability to inhibit closely related bacterial species. This class is known for its antilisterial properties, making it particularly valuable in food safety applications.
The synthesis of piscicolin-126 occurs naturally in Carnobacterium maltaromaticum through a well-regulated genetic operon. The production can be induced by environmental conditions such as temperature changes and the addition of specific induction peptides like piscicolin 126 induction peptide (PisN).
The operon responsible for piscicolin-126 production includes genes coding for the bacteriocin itself, immunity proteins, and transport systems necessary for its secretion. Genetic variations between strains UAL26 and JG126 affect the efficiency and regulation of bacteriocin synthesis.
Bacteriocin piscicolin-126 is a linear peptide composed of 34 amino acids. Its structure allows it to interact effectively with target cell membranes, leading to antimicrobial activity.
The specific sequence of piscicolin-126 has been elucidated through genomic studies. This sequence is crucial for its biological activity and stability under various conditions.
The primary chemical reaction involving piscicolin-126 occurs when it interacts with the membranes of susceptible bacteria. This interaction disrupts membrane integrity, leading to cell lysis and death.
The mechanism involves binding to lipid components in bacterial membranes, which triggers pore formation or alters membrane permeability. Such reactions are critical for its function as an antimicrobial agent.
Piscicolin-126 exerts its antimicrobial effects primarily through two mechanisms:
Experimental studies have demonstrated that piscicolin-126 retains its activity even after systemic administration in animal models, indicating its potential for therapeutic applications against infections caused by Listeria monocytogenes.
Bacteriocin piscicolin-126 has several promising applications:
Piscicolin 126 was first isolated in 1996 from Carnobacterium piscicola JG126 (later reclassified as Carnobacterium maltaromaticum), a strain obtained from spoiled ham [3]. This bacteriocin was identified during efforts to characterize antimicrobial peptides from lactic acid bacteria (LAB) with potential applications in food biopreservation. Biochemical characterization revealed it as a class IIa bacteriocin (cystibiotic type) with a molecular weight of 4,416.6 ± 1.9 Da and a linear sequence of 44 amino acids featuring a conserved N-terminal YGNGV motif and a single disulfide bond between Cys⁹ and Cys¹⁴ [3]. The taxonomic reclassification of its producer organism to C. maltaromaticum reflects advances in microbial phylogenetics, though some literature retains the original epithet [6] [9]. Unlike later-discovered circular bacteriocins like carnocyclin A from the same genus, piscicolin 126 belongs to the pediocin-like subgroup of bacteriocins characterized by their heat stability and antilisterial activity [1] [10].
In natural ecosystems, piscicolin 126 serves as a competitive weapon for its producer strains against phylogenetically related bacteria. Its production is ecologically significant in protein-rich environments like meat, fish, and dairy products where C. maltaromaticum thrives [2] [6]. Carnobacteria dominate the microbiota of chilled vacuum-packed or modified-atmosphere-packed foods due to their tolerance to low temperatures (<4°C) and high CO₂ concentrations [6]. Piscicolin 126 enhances the competitive fitness of producer strains against spoilage organisms like Brochothrix thermosphacta and pathogens like Listeria monocytogenes [1] [3]. Field studies in high-mountain lakes revealed that wild salmonids carrying C. maltaromaticum in their eyes often harbor strains possessing the pisA gene (encoding piscicolin 126), suggesting this bacteriocin aids in niche colonization even in extreme environments [8]. Its prevalence in food systems underscores its role in microbial community dynamics.
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